molecular formula C15H20FNO5 B13477150 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B13477150
M. Wt: 313.32 g/mol
InChI Key: HPWOEUIFPHCWMH-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of reagents such as diethyl malonate and subsequent hydrolysis.

    Introduction of the Fluoro and Methoxy Groups: The phenyl ring is functionalized with fluorine and methoxy groups using appropriate reagents and conditions. For example, fluorination can be achieved using N-fluorobenzenesulfonimide (NFSI), and methoxylation can be performed using sodium methoxide.

Industrial Production Methods

Industrial production of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the propanoic acid backbone can yield alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid:

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H20FNO5

Molecular Weight

313.32 g/mol

IUPAC Name

(3R)-3-(3-fluoro-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

HPWOEUIFPHCWMH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)OC)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

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